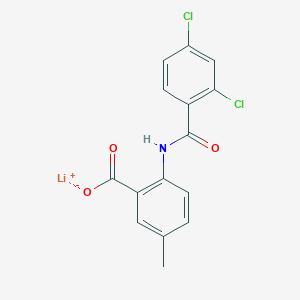
(1s,3s)-3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylicacidhydrochloride,trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1s,3s)-3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylicacidhydrochloride,trans is a synthetic organic compound that features a cyclobutane ring substituted with a hydroxyl group and a pyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylicacidhydrochloride,trans typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation or other hydroxylation reactions.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through nucleophilic substitution reactions or cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce the pyridinyl ring.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or reduced pyridinyl derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of (1s,3s)-3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylicacidhydrochloride,trans depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
Cyclobutane Derivatives: Compounds with similar cyclobutane structures but different substituents.
Pyridinyl Compounds: Compounds with pyridinyl groups attached to different core structures.
Uniqueness
The unique combination of a cyclobutane ring with a hydroxyl and pyridinyl group in (1s,3s)-3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylicacidhydrochloride,trans provides distinct chemical and biological properties that may not be present in other similar compounds.
特性
分子式 |
C10H12ClNO3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC名 |
3-hydroxy-3-pyridin-3-ylcyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c12-9(13)7-4-10(14,5-7)8-2-1-3-11-6-8;/h1-3,6-7,14H,4-5H2,(H,12,13);1H |
InChIキー |
HKAZIBHLYBNPTD-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C2=CN=CC=C2)O)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15309057.png)



![[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B15309102.png)

![methyl2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoatedihydrochloride](/img/structure/B15309111.png)






![rel-(1S,5R)-1-(4-Fluorophenyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15309164.png)
